molecular formula C7HCl4F3 B6300239 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene CAS No. 101513-90-0

2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene

Cat. No. B6300239
CAS RN: 101513-90-0
M. Wt: 283.9 g/mol
InChI Key: HDJXUAANNBUBDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene, also known as TFTC, is a highly versatile and unique chemical compound with a wide range of applications in scientific research. It is a colorless liquid, with a boiling point of 92–93 °C and a melting point of -29.7 °C. TFTC is a trifluorinated chlorinated benzenoid compound, containing a trichloromethyl group in the para-position. The structure of the compound is shown in Figure 1.

Scientific Research Applications

2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene is used in a wide range of scientific research applications. It is used in the synthesis of novel compounds, such as trifluoromethylated heterocycles, trifluoromethylated amines, and trifluoromethylated sulfonamides. It is also used in the synthesis of trifluoromethylated peptides, which are important in the development of new drugs. In addition, 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene is used in the synthesis of trifluoromethylated silanes, which are important for the development of new materials.

Mechanism of Action

The mechanism of action of 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene is not fully understood. However, it is believed that the trifluoromethyl group of 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene is responsible for its unique reactivity. The trifluoromethyl group is believed to be a strong electron-withdrawing group, which increases the electron-deficiency of the molecule and makes it more reactive. This increased reactivity allows 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene to be used in a wide range of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene are not fully understood. However, it is believed that the trifluoromethyl group of 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene is responsible for its unique reactivity, which may lead to the formation of toxic metabolites. In addition, 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which may lead to adverse effects.

Advantages and Limitations for Lab Experiments

2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene has several advantages for use in laboratory experiments. It is highly soluble in both organic and aqueous solvents, and it is relatively stable at room temperature. In addition, 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene is a versatile compound and can be used in a wide range of chemical reactions. However, 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene is a toxic compound and should be handled with care.

Future Directions

There are many potential future directions for the use of 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene in scientific research. For example, 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene could be used in the synthesis of new materials, such as trifluoromethylated polymers and nanomaterials. In addition, 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene could be used in the development of new drugs, such as trifluoromethylated peptides and trifluoromethylated drugs. Finally, 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene could be used in the development of new catalysts, such as trifluoromethylated Lewis acids, which could be used in a wide range of chemical reactions.

Synthesis Methods

2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene is synthesized through three different methods: direct fluorination, nucleophilic substitution, and direct trifluoromethylation. The direct fluorination method involves the reaction of 2,3,4-trichloro-5-chlorobenzene with elemental fluorine, followed by the hydrolysis of the resulting chlorofluorobenzene. The nucleophilic substitution method involves the reaction of 2,3,4-trichloro-5-chlorobenzene with a nucleophile, such as a fluoride ion, resulting in the formation of 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene. The direct trifluoromethylation method involves the reaction of 2,3,4-trichloro-5-chlorobenzene with trifluoromethyl iodide, resulting in the formation of 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene.

properties

IUPAC Name

1-chloro-2,3,4-trifluoro-5-(trichloromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl4F3/c8-3-1-2(7(9,10)11)4(12)6(14)5(3)13/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJXUAANNBUBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)F)F)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl4F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene

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